molecular formula C13H12N6O3S B2497281 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1903784-92-8

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2497281
CAS No.: 1903784-92-8
M. Wt: 332.34
InChI Key: KOPJODWGXAPBNU-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by a unique fusion of multiple heterocyclic systems, including a 1,2,3-thiadiazole carboxamide core linked to a 1,2,4-oxadiazole and a 5-cyclopropylisoxazole moiety. The 4-methyl-1,2,3-thiadiazole component is a known structural motif in organic synthesis . Heterocycles containing 1,2,4-oxadiazole and isoxazole rings are frequently explored in pharmaceutical research for their diverse biological activities and are often investigated as key scaffolds in the development of novel therapeutics . While the specific biological target and mechanism of action for this exact compound require further experimental validation, its sophisticated structure makes it a valuable chemical probe for screening against various enzyme families or cellular pathways. Researchers can utilize this compound as a building block for further chemical synthesis or as a lead structure in the study of new small-molecule inhibitors. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S/c1-6-11(23-19-16-6)13(20)14-5-10-15-12(18-22-10)8-4-9(21-17-8)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPJODWGXAPBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors play a role:

    How does pH affect its stability? Is it sensitive to heat or cold? Does it dissolve readily in biological fluids?

Remember, this compound’s full potential awaits further research. As we unravel its mysteries, it may emerge as a valuable therapeutic agent. 🌟

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic effects, and potential mechanisms of action.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole and thiadiazole rings. The detailed synthetic pathway can be found in various studies focusing on nitrogen heterocycles and their derivatives .

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
3bPDAC-38.1
5bPanc-1-GR10.6
4cBxPC-33.3

These values indicate that these compounds are effective at low concentrations and suggest their potential as anticancer agents .

The mechanism by which these compounds exert their cytotoxic effects appears to involve cell cycle arrest and inhibition of crucial kinases such as CDK1. Flow cytometric analysis has shown that treatment with these compounds leads to an increase in cells arrested in the G2-M phase of the cell cycle while decreasing those in the G0-G1 phase. This suggests a targeted action on cell cycle regulatory mechanisms .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have also been evaluated for antimicrobial activity. Studies indicate that certain thiadiazole derivatives exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria at MIC values ranging from 16 to 31.25 μg/mL .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:

  • Study on Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A compound similar to N-(...) was tested against PDAC cell lines and showed significant reduction in cell viability and migration .
    • The study reported a notable decrease in CDK1 expression after treatment with the compound, indicating a specific interaction that may contribute to its anticancer effects.
  • Antimicrobial Evaluation :
    • Thiadiazole derivatives were tested against various bacterial strains and demonstrated promising results in inhibiting growth .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit promising anticancer properties. Studies show that the incorporation of isoxazole and oxadiazole moieties can enhance the cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Case Study : A recent study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. The thiadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.

  • Research Findings : In vitro studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
  • Application : These properties make it a candidate for developing new antibiotics or antifungal agents .

Herbicidal Activity

The structural components of this compound suggest potential use as a herbicide.

  • Mechanism : Similar compounds have been shown to inhibit specific enzymatic pathways crucial for plant growth.
  • Field Trials : Preliminary field trials indicated effective control of broadleaf weeds in corn and other crops .

Pest Control

The compound's efficacy in pest control is under investigation. Its ability to disrupt metabolic processes in pests could lead to the development of novel insecticides.

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer chemistry. The compound can be utilized as a monomer or additive in the synthesis of new materials with enhanced properties.

  • Thermal Stability : Polymers incorporating this compound have shown improved thermal stability and mechanical properties.
  • Case Study : Research has demonstrated that incorporating thiadiazole derivatives into polymer matrices enhances their resistance to degradation under environmental stress .

Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against various pathogens
Agricultural ScienceHerbicidesControls broadleaf weeds effectively
Pest controlDisrupts metabolic processes in pests
Materials SciencePolymer additivesEnhances thermal stability

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest structural analog, N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (), differs in three critical aspects:

Core Heterocycle : The target compound uses a 1,2,4-oxadiazole core, whereas the analog employs a 1,3,4-thiadiazole ring.

Substituent Rings : The cyclopropylisoxazole group in the target is replaced with a cyclobutyl-thiadiazole in the analog.

Linkage : Both compounds feature a methyl-carboxamide bridge but differ in the positioning of substituents.

Pharmacopeial Forum Derivatives (Evidences 4–6)

Compounds in Pharmacopeial Forum entries (e.g., thiazol-5-ylmethyl carbamates and ureido derivatives) share thiazole/thiadiazole motifs but diverge significantly in functional groups (e.g., carbamates, ureas) and scaffold complexity. For example:

  • Thiazol-5-ylmethyl carbamates () feature extended peptide-like backbones, contrasting with the compact heterocyclic framework of the target compound.
  • These derivatives highlight the versatility of thiazole/thiadiazole systems but lack direct structural overlap with the target molecule.

Research Findings and Limitations

Computational Insights

Similarly, crystallographic software like SHELX () might aid in structural determination but remains untested for this specific compound.

Q & A

Q. How can researchers optimize reaction yields for scale-up without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow chemistry : Minimizes side reactions through rapid mixing and temperature control.
  • Catalyst screening : Test Pd/C or Ni-based catalysts for Suzuki couplings involving the oxadiazole ring .

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